![molecular formula C21H22N2O3 B12172995 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B12172995.png)
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide
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Overview
Description
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide is a complex organic compound that features a benzodioxepin ring fused with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxepin ring through cyclization reactions. Subsequent steps involve the introduction of the indole moiety and the acetamide group under controlled conditions. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, such as chromatography, ensures the removal of impurities and the isolation of the target compound.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the reaction pathway and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
- (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid
Uniqueness
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide is unique due to its combination of the benzodioxepin and indole moieties, which confer distinct chemical and biological properties
Biological Activity
The compound 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a benzodioxepin moiety and an indole derivative, which are known for their diverse biological activities. The chemical formula is C18H20N2O3, and it has a molecular weight of approximately 312.36 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing indole structures have shown effectiveness against various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | HeLa | 0.52 |
Compound B | MCF-7 | 0.34 |
Compound C | HT-29 | 0.86 |
These results suggest that the compound may inhibit tubulin polymerization, a mechanism commonly associated with anticancer activity .
Antimicrobial Activity
Compounds derived from benzodioxepins have also been studied for their antimicrobial properties. A review highlighted the potential of benzodioxepin derivatives to target bacterial cell membranes effectively, leading to significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
The proposed mechanisms of action for This compound include:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis.
- Antimicrobial Mechanisms : The compound may disrupt bacterial membrane integrity or interfere with essential metabolic pathways in microorganisms.
Case Study 1: Anticancer Efficacy
A study conducted on a series of indole derivatives demonstrated that compounds similar to the target compound effectively induced apoptosis in cancer cell lines through G2/M phase arrest. The study highlighted that these compounds could serve as potential leads for developing new anticancer therapies .
Case Study 2: Antimicrobial Properties
In another investigation, benzodioxepin derivatives were tested against various bacterial strains. Results indicated that certain derivatives exhibited potent antibacterial activity, significantly reducing bacterial viability in vitro. This study emphasizes the potential application of such compounds in treating antibiotic-resistant infections .
Properties
Molecular Formula |
C21H22N2O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2-indol-1-ylethyl)acetamide |
InChI |
InChI=1S/C21H22N2O3/c24-21(15-16-6-7-19-20(14-16)26-13-3-12-25-19)22-9-11-23-10-8-17-4-1-2-5-18(17)23/h1-2,4-8,10,14H,3,9,11-13,15H2,(H,22,24) |
InChI Key |
GDOOOMRSPVNIOD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CC(=O)NCCN3C=CC4=CC=CC=C43)OC1 |
Origin of Product |
United States |
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